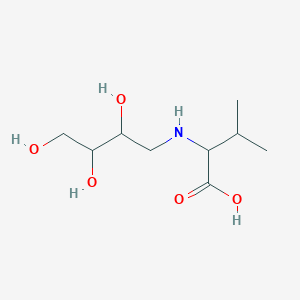
3-Methyl-2-(2,3,4-trihydroxybutylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-methyl-2-(2,3,4-trihydroxybutylamino)butanoic acid is a complex organic compound with a unique structure that includes multiple hydroxyl groups and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-methyl-2-(2,3,4-trihydroxybutylamino)butanoic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a chiral starting material to ensure the correct stereochemistry of the final product. The synthesis may involve protection and deprotection steps to manage the reactivity of the hydroxyl groups. Common reagents used in the synthesis include protecting groups like tert-butyldimethylsilyl (TBDMS) and deprotecting agents like tetrabutylammonium fluoride (TBAF).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-3-methyl-2-(2,3,4-trihydroxybutylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions typically involve the use of a base like pyridine to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the amino group can produce various amines.
Applications De Recherche Scientifique
(2S)-3-methyl-2-(2,3,4-trihydroxybutylamino)butanoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2S)-3-methyl-2-(2,3,4-trihydroxybutylamino)butanoic acid involves its interaction with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-3-Hydroxy-2-({[(3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]methyl}amino)butanoic acid
- (2S)-3-(4-Hydroxyphenyl)-2-({[(3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]methyl}amino)propanoic acid
Uniqueness
What sets (2S)-3-methyl-2-(2,3,4-trihydroxybutylamino)butanoic acid apart from similar compounds is its specific arrangement of functional groups, which can result in unique reactivity and interactions with biological molecules. This makes it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C9H19NO5 |
|---|---|
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
3-methyl-2-(2,3,4-trihydroxybutylamino)butanoic acid |
InChI |
InChI=1S/C9H19NO5/c1-5(2)8(9(14)15)10-3-6(12)7(13)4-11/h5-8,10-13H,3-4H2,1-2H3,(H,14,15) |
Clé InChI |
RDRWAVXWDDQLBN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)O)NCC(C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















